molecular formula C12H22O11 B1665239 Allolactose CAS No. 28447-39-4

Allolactose

Cat. No. B1665239
CAS RN: 28447-39-4
M. Wt: 342.3 g/mol
InChI Key: DLRVVLDZNNYCBX-VDGMBKLFSA-N
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Description

Allolactose is a disaccharide similar to lactose. It consists of the monosaccharides D-galactose and D-glucose linked through a β1-6 glycosidic linkage instead of the β1-4 linkage of lactose . It may arise from the occasional transglycosylation of lactose by β-galactosidase .


Synthesis Analysis

The synthesis of Allolactose occurs through the enzymatic conversion of lactose by transgalactosylation using β-galactosidase . The presence of lactose results in the synthesis of allolactose which binds to the lac repressor and reduces its affinity for the lac operon .


Chemical Reactions Analysis

Allolactose is involved in the enzymatic conversion of lactose by β-galactosidase . It is also used in the analysis of lactose, allolactose, lactulose, and other saccharides contained in low lactose dairy products using HPLC with post-column fluorescence derivatization method .

Safety And Hazards

According to the available safety data sheet, there are no known significant effects or critical hazards associated with exposure to Allolactose .

Future Directions

Recent developments in microbial production of high-purity galacto-oligosaccharides (GOS) suggest potential future directions for research involving Allolactose . The purification strategies include removal of glucose alone or together with galactose by lactose negative yeast species, removal of both mono- and disaccharides by combining the fast monosaccharide metabolizing capacity of some yeast species with efficient lactose consumption by certain lactose positive microbes, and the application of selected strains of Kluyveromyces species with high lactose metabolizing activity to achieve high-purity GOS that is practically free from lactose and monosaccharides .

properties

IUPAC Name

(3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRVVLDZNNYCBX-VDGMBKLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893952
Record name Allolactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allolactose

CAS RN

645-03-4
Record name 6-O-β-D-Galactopyranosyl-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allolactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allolactose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04116
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Allolactose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80893952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allolactose
Reactant of Route 2
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Allolactose
Reactant of Route 3
Allolactose
Reactant of Route 4
Allolactose
Reactant of Route 5
Allolactose
Reactant of Route 6
Allolactose

Citations

For This Compound
3,450
Citations
RW Wheatley, S Lo, LJ Jancewicz, ML Dugdale… - Journal of Biological …, 2013 - ASBMB
… catalyzes the intramolecular isomerization of lactose to allolactose, the lac operon inducer. β… allolactose. Various lines of evidence indicate that the glucose of the trapped allolactose is …
Number of citations: 57 www.jbc.org
T Toba, A Watanabe, S Adachi - Journal of Dairy Science, 1982 - Elsevier
Commercially available yogurts were analyzed for sugar content by gas-liquid chromatography. Allolactose (6-0-β-D-galactopyranosyl-D-glucose) and 6-0-β-D-galactopyranosyl-D-…
Number of citations: 29 www.sciencedirect.com
RE Huber, S Hakda, C Cheng, CG Cupples… - Biochemistry, 2003 - ACS Publications
… that the direct intramolecular formation of allolactose by wild type β-galactosidase … allolactose. Free glucose also binds and reacts to form allolactose (indirect intermolecular allolactose …
Number of citations: 58 pubs.acs.org
RW Wheatley, RE Huber - Biochemistry and Cell Biology, 2015 - cdnsciencepub.com
… Figure 2A shows allolactose trapped in the deep binding mode … the Gal moiety of allolactose omitted (allolactose was added to … shows that the Gal of the trapped allolactose has a 4 H 3 …
Number of citations: 5 cdnsciencepub.com
D Mangan, BV McCleary, H Culleton… - Journal of the …, 2019 - Wiley Online Library
… 25 µg lactose and 25 µg allolactose with demonstration of the linear extrapolation step to account for overestimation of lactose arising from allolactose hydrolysis. (d) Demonstration of …
Number of citations: 31 onlinelibrary.wiley.com
D Prosperi, L Panza, D Haltrich, M Nonini… - Journal of carbohydrate …, 2003 - Taylor & Francis
… its simple structure, allolactose is presently not commercially … , we became interested in producing allolactose to be used as a … as the performances of allolactose with different enzymes …
Number of citations: 6 www.tandfonline.com
CL Turner, RE Huber - Journal of Molecular Biology, 1977 - Elsevier
… lactose repressor binds /3-allolactose in preference to a-allolactose. Washing of the pellet … -allolactose was bound to the repressor. The experiments indicate that the a-allolactose which …
Number of citations: 4 www.sciencedirect.com
BG Hall - Journal of Bacteriology, 1982 - Am Soc Microbiol
… in vitro and that the inducer is allolactose. Allolactose is made from lactose by direct transgalactosylation at a … products are not allolactose or lactose. The ability to efficiently synthesize …
Number of citations: 23 journals.asm.org
A Cardelle-Cobas, N Corzo, M Villamiel… - Journal of Agricultural …, 2008 - ACS Publications
… Allolactulose was obtained in the same manner from allolactose and used as a standard. Previously, allolactose was isolated from the GOS mixture, fractionated by high-performance …
Number of citations: 46 pubs.acs.org
R Hodgson, T Mahid, A Nelson - Chemical Communications, 2001 - pubs.rsc.org
… The C-linked allolactose mimetic 25, in which C-6 of the galactose ring has been replaced by a … It has been suggested that stable analogues of allolactose, the intracellular inducer of the …
Number of citations: 8 pubs.rsc.org

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